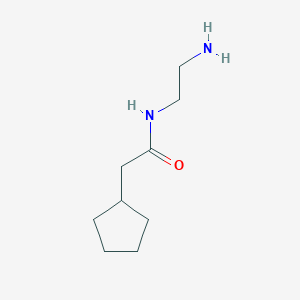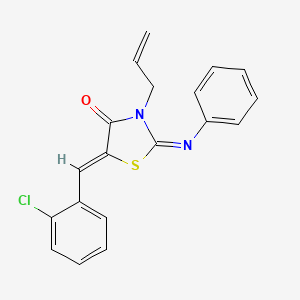![molecular formula C9H12O B2574632 Tricyclo[3.3.1.02,7]nonan-6-one CAS No. 87507-36-6](/img/structure/B2574632.png)
Tricyclo[3.3.1.02,7]nonan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[33102,7]nonan-6-one is a unique and highly condensed bicyclic compound characterized by its tricyclic structure This compound is notable for its rigid framework, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.02,7]nonan-6-one typically involves radical cyclization reactions. One notable method is the 4-exo-trig radical cyclization of rigid bicyclo[2.2.2]octene derivatives. This reaction is initiated by radical generation, leading to the formation of the tricyclic structure . Another approach involves DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation, which has been used to synthesize related bicyclo[3.3.1]nonan-9-one cores .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. Industrial production would likely focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[3.3.1.02,7]nonan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tricyclic structure, potentially leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the tricyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
Tricyclo[3.3.1.02,7]nonan-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Its rigid structure makes it a valuable scaffold for designing biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown promise for anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Tricyclo[3.3.1.02,7]nonan-6-one and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The rigid tricyclic structure can enhance binding affinity and selectivity for these targets, making it a valuable scaffold for drug design .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares a similar bicyclic framework but lacks the additional ring present in Tricyclo[3.3.1.02,7]nonan-6-one.
Norbornane: Another bicyclic compound with a different ring structure, often used in similar applications.
Adamantane: A tricyclic compound with a different arrangement of carbon atoms, known for its use in antiviral drugs.
Uniqueness
This compound is unique due to its highly condensed tricyclic structure, which imparts distinct chemical and physical properties. This rigidity and structural complexity make it particularly valuable for applications requiring precise molecular interactions and stability .
Propiedades
IUPAC Name |
tricyclo[3.3.1.02,7]nonan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGKETAERWUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(=O)C2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the typical synthetic routes to obtain Tricyclo[3.3.1.02,7]nonan-6-ones?
A1: Tricyclo[3.3.1.02,7]nonan-6-ones are primarily synthesized through intramolecular [2+2] photocycloaddition reactions of 6-allyl-2-cyclohexenones. [, ] This reaction involves the formation of a cyclobutane ring by the action of light on the double bond of the cyclohexenone and the tethered allyl group.
Q2: How do substituents on the 6-allyl-2-cyclohexenone starting material affect the photocycloaddition reaction?
A2: Studies have shown that substituents on both the ring and the allyl side chain of 6-allyl-2-cyclohexenones can influence the regioselectivity and efficiency of the photocycloaddition. [, ] For example, bulky substituents on the allyl group can lead to the formation of tricyclo[4.2.1.03,8]nonan-7-ones as a side product, while electron-withdrawing groups on the cyclohexenone ring can enhance the overall yield of the desired tricyclic product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)


![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2574567.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol](/img/structure/B2574569.png)

![(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid](/img/structure/B2574572.png)
